Cholesterol, acetate

Description

Research Perspectives on Cholesterol Esters within Lipid Biology

Cholesterol esters, including cholesteryl acetate (B1210297), are fundamental molecules in lipid biology. They represent the primary form for storing and transporting cholesterol throughout the body. asbmb.org Unlike free cholesterol, which is a structural component of cell membranes, cholesterol esters are more hydrophobic and are typically found in the core of lipoprotein particles and as intracellular lipid droplets. hmdb.canih.gov The esterification of cholesterol, a process that links a fatty acid to the cholesterol molecule, is a critical step in preventing the toxicity associated with excess free cholesterol. nih.govfrontiersin.org

The study of different cholesterol ester species is of high interest in atherosclerosis research, as they are components of lipoprotein subclasses and are implicated in the formation of lipid-laden foam cells. hmdb.ca Research has shown a strong correlation between the species of cholesteryl esters in circulating plasma and the development of coronary heart disease. hmdb.ca This is linked to the activity of enzymes like lecithin:cholesterol acyltransferase (LCAT) and acyl-coenzyme A:cholesterol acyltransferase (ACAT), which are involved in lipoprotein metabolism. hmdb.caahajournals.org The dysregulation of cholesteryl ester metabolism is a key factor in the development of cardiovascular diseases and other metabolic disorders. asbmb.org

Academic Significance of Cholesteryl Acetate as a Research Model

Cholesteryl acetate is a valuable model compound in various research applications due to its unique properties. nstchemicals.com Its structure, with an acetyl group attached to cholesterol, provides enhanced stability compared to free cholesterol, making it easier to handle and study in experimental settings. nstchemicals.com This stability, coupled with its role as an intermediate in cholesterol metabolism, makes it an excellent tool for investigating lipid dynamics, membrane structure, and related physiological processes. nstchemicals.com

In the laboratory, cholesteryl acetate is frequently used in studies involving lipid bilayers and liposomes. nstchemicals.com Researchers utilize it to modulate membrane fluidity and organization, providing insights into the structural and functional properties of cell membranes. nstchemicals.com Its use extends to research on atherosclerosis, cardiovascular disease, and the development of liposome-based drug delivery systems. nstchemicals.com For instance, studies have explored the effect of cholesteryl acetate absorption on the mechanical behavior of materials used in medical implants. ors.org Furthermore, the thermal behavior and structural properties of cholesteryl acetate have been investigated using techniques like Raman spectroscopy and molecular mechanics studies, providing a deeper understanding of its physical characteristics at a molecular level. acs.orgresearchgate.net

Historical Context of Cholesterol and Acetate Metabolism Research

The journey to understanding cholesterol and acetate metabolism is a long and storied one, marked by key discoveries that have shaped our current knowledge. The link between cholesterol and coronary heart disease began to emerge in the early 20th century. nih.gov In the 1950s, extensive research elucidated the complex enzymatic pathway of cholesterol synthesis from acetyl-coenzyme A (CoA). nih.gov This foundational work laid the groundwork for understanding how the body regulates cholesterol levels.

A pivotal moment in this field was the discovery of the feedback mechanism that controls cholesterol synthesis. nih.gov It was found that the body's production of cholesterol is suppressed when dietary intake is sufficient, a crucial aspect of maintaining cholesterol homeostasis. nih.gov The 1950s also saw the first use of radiolabeled acetate (C14-acetate) to trace the synthesis of cholesterol in humans, providing direct evidence of its production in the body. acpjournals.orgoup.com

Early research also explored the role of acetate in metabolism, noting its production in the liver and its function in redistributing oxidizable substrates throughout the body, a role analogous to that of ketone bodies. frontiersin.org The development of statins in the 1970s, which inhibit a key enzyme in the cholesterol synthesis pathway, was a direct result of this accumulated knowledge and represented a major therapeutic breakthrough in managing high cholesterol. nih.gov

Chemical and Physical Properties of Cholesteryl Acetate

| Property | Value | Source |

| Chemical Name | (3β)-Cholest-5-en-3-yl acetate | nstchemicals.com |

| CAS Number | 604-35-3 | nstchemicals.com |

| Molecular Formula | C29H48O2 | nih.govsrlchem.com |

| Molecular Weight | 428.70 g/mol | srlchem.comscbt.com |

| Appearance | White crystalline powder | scbt.comfishersci.com |

| Melting Point | 111.5 - 115 °C | fishersci.com |

| Solubility | Insoluble in water, soluble in chloroform | scbt.com |

Research Applications of Cholesteryl Acetate

| Research Area | Application | Source |

| Lipid Metabolism | Serves as a marker and intermediate in cholesterol metabolism studies. | nstchemicals.com |

| Membrane Biology | Used to investigate membrane fluidity, organization, and the formation of lipid rafts. | nstchemicals.com |

| Cardiovascular Disease | Employed in atherosclerosis research to understand the role of cholesterol esters. | nstchemicals.com |

| Drug Delivery | Utilized in the development of liposome (B1194612) and nanoparticle-based drug delivery systems. | nstchemicals.com |

| Materials Science | Studied for its effects on the mechanical properties of polymers used in medical implants. | ors.org |

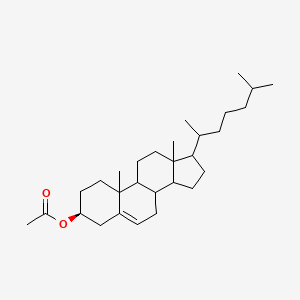

Structure

2D Structure

Properties

Molecular Formula |

C29H48O2 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

[(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20?,23-,24?,25?,26?,27?,28?,29?/m0/s1 |

InChI Key |

XUGISPSHIFXEHZ-MFAYAQHLSA-N |

Isomeric SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Synonyms |

cholesterol acetate cholesteryl acetate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving Cholesterol, Acetate

The Acetate-Mevalonate Pathway in Sterol Biosynthesis

The synthesis of cholesterol, a critical component of animal cell membranes and a precursor to steroid hormones, bile acids, and vitamin D, originates from the simple two-carbon unit, acetate (B1210297). byjus.comwikipedia.orgslideshare.net This intricate process, known as the acetate-mevalonate pathway, occurs primarily in the liver and intestines, with all nucleated cells capable of producing cholesterol. byjus.comnih.govuomustansiriyah.edu.iq The pathway can be broadly divided into several key stages, beginning with the conversion of acetate into a six-carbon intermediate, mevalonate (B85504), and culminating in the formation of the complex 27-carbon cholesterol molecule. allen.innumberanalytics.com

Acetyl-CoA as a Fundamental Precursor in De Novo Synthesis

The entire carbon skeleton of cholesterol is derived from acetyl-coenzyme A (acetyl-CoA). allen.inlibretexts.orgnobelprize.org This fundamental building block can be sourced from various metabolic processes, including the oxidation of fatty acids, the breakdown of certain amino acids, and from glucose metabolism via the pyruvate (B1213749) dehydrogenase complex. libretexts.orgresearchgate.net The initial steps of cholesterol biosynthesis take place in the cytosol, where two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. byjus.comallen.in This reaction is catalyzed by the enzyme thiolase. byjus.comallen.in Subsequently, a third molecule of acetyl-CoA is added to acetoacetyl-CoA by the enzyme HMG-CoA synthase to produce the six-carbon compound β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). byjus.comallen.inlibretexts.org It is important to distinguish the cytosolic HMG-CoA synthase involved in cholesterol synthesis from its mitochondrial counterpart, which participates in the formation of ketone bodies. uomustansiriyah.edu.iqallen.in

Sequential Enzymatic Transformations Leading to Sterol Backbone Formation

The conversion of HMG-CoA to mevalonate is a pivotal and rate-limiting step in cholesterol biosynthesis. byjus.comallen.in This reaction is catalyzed by the endoplasmic reticulum-bound enzyme HMG-CoA reductase, which utilizes two molecules of NADPH as a reducing agent. allen.inlibretexts.org The formation of mevalonate commits the cell to the synthesis of sterols and other isoprenoid compounds. libretexts.org

Following its synthesis, mevalonate undergoes a series of reactions, including phosphorylation and decarboxylation, to form activated five-carbon isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). byjus.comnumberanalytics.comwikipedia.org These isoprenoid units are the fundamental building blocks for a vast array of biomolecules. wikipedia.orgviper.ac.in

The subsequent steps involve the sequential head-to-tail condensation of these isoprene units. slideshare.net IPP and DMAPP combine to form the 10-carbon geranyl pyrophosphate (GPP). researchgate.net Another molecule of IPP is then added to GPP to create the 15-carbon farnesyl pyrophosphate (FPP). numberanalytics.comresearchgate.net Two molecules of FPP are then joined in a tail-to-tail condensation reaction catalyzed by squalene (B77637) synthase to form the 30-carbon linear hydrocarbon, squalene. libretexts.orgacs.org

The formation of the characteristic four-ring steroid nucleus occurs through the cyclization of squalene. allen.inacs.org Squalene is first oxidized to 2,3-oxidosqualene (B107256) (squalene epoxide) by the enzyme squalene epoxidase. acs.orgnih.gov This intermediate is then cyclized by oxidosqualene cyclase (also known as lanosterol (B1674476) synthase) to form lanosterol, the first sterol intermediate in the pathway. researchgate.netacs.org A series of subsequent enzymatic modifications, including the removal of three methyl groups and the migration of a double bond, converts lanosterol into the final product, cholesterol. allen.inannualreviews.org

Table 1: Key Enzymes in the Acetate-Mevalonate Pathway

| Enzyme | Role in Pathway |

|---|---|

| Acetyl-CoA acetyltransferase (Thiolase) | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. byjus.comallen.increative-proteomics.com |

| HMG-CoA synthase | Condenses acetoacetyl-CoA with a third acetyl-CoA to form HMG-CoA. byjus.comallen.increative-proteomics.com |

| HMG-CoA reductase | Reduces HMG-CoA to mevalonate; the rate-limiting step. byjus.comallen.increative-proteomics.com |

| Mevalonate kinase / Phosphomevalonate kinase | Phosphorylate mevalonate. acs.orgfrontiersin.org |

| Mevalonate diphosphate (B83284) decarboxylase | Converts diphosphomevalonate to isopentenyl pyrophosphate (IPP). acs.orgnih.gov |

| Isopentenyl pyrophosphate isomerase | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). |

| Farnesyl pyrophosphate synthase | Synthesizes farnesyl pyrophosphate (FPP) from IPP and DMAPP. researchgate.netnih.gov |

| Squalene synthase | Condenses two molecules of FPP to form squalene. numberanalytics.comlibretexts.org |

| Squalene epoxidase | Oxidizes squalene to 2,3-oxidosqualene. acs.orgnih.gov |

| Oxidosqualene cyclase (Lanosterol synthase) | Cyclizes 2,3-oxidosqualene to form lanosterol. researchgate.netacs.org |

Isotopic Tracer Studies Elucidating Carbon Distribution from Acetate in Cholesterol

Pioneering studies utilizing isotopic tracers, such as acetate labeled with carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C), have been instrumental in mapping the origin of each carbon atom in the cholesterol molecule. acs.orgcambridge.org By incubating liver slices with [1-¹⁴C]acetate and [2-¹⁴C]acetate, researchers were able to meticulously degrade the resulting labeled cholesterol and determine the distribution pattern of the acetate carbons. acs.orgcambridge.org

These elegant experiments revealed that all 27 carbon atoms of cholesterol are derived from acetate. cambridge.org Specifically, 15 of the carbon atoms originate from the methyl carbon of acetate, while the remaining 12 are derived from the carboxyl carbon. annualreviews.orgcambridge.org This distribution pattern provided definitive evidence for the role of acetate as the sole building block of cholesterol and was crucial in elucidating the sequence of reactions in the biosynthetic pathway. nobelprize.orgacs.org For instance, the labeling pattern confirmed the isoprenoid nature of cholesterol synthesis, showing a repeating five-carbon pattern in certain parts of the molecule. acs.org Isotopic tracer studies have also been employed to investigate the kinetics of cholesterol synthesis in vivo, using tracers like deuterated water (²H₂O) or [¹³C]acetate to measure the rate of de novo synthesis. nih.govphysiology.orgahajournals.org These methods have provided valuable insights into the regulation of cholesterol metabolism under various physiological and pathological conditions. nih.govphysiology.org

Cholesteryl Ester Formation and Interconversion in Metabolic Research

Free cholesterol can be esterified to form cholesteryl esters, a more hydrophobic form that is stored within cells or transported in lipoproteins. sigmaaldrich.com This process is crucial for maintaining cholesterol homeostasis and preventing the accumulation of toxic levels of free cholesterol. researchgate.netmdpi.com

Enzymatic Esterification of Cholesterol to Cholesteryl Acetate and Other Esters

The esterification of cholesterol is catalyzed by two main enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin:cholesterol acyltransferase (LCAT). sigmaaldrich.commdpi.com

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme located in the endoplasmic reticulum. mdpi.comnih.gov It catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. nih.gov There are two isoforms of ACAT: ACAT1, which is found in a wide variety of tissues, and ACAT2, which is primarily located in the intestine and liver. sigmaaldrich.comnih.gov ACAT plays a key role in the storage of cholesterol in cytoplasmic lipid droplets and in the assembly of lipoproteins. nih.govnih.gov Studies have shown that ACAT2 exhibits a strong preference for cholesterol over other sterols like sitosterol, suggesting a role in the selective absorption of dietary sterols. nih.gov

Lecithin:cholesterol acyltransferase (LCAT) is an enzyme found in the plasma, primarily associated with high-density lipoprotein (HDL) particles. sigmaaldrich.comahajournals.org LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester. sigmaaldrich.com This process is a key step in reverse cholesterol transport, where cholesterol from peripheral tissues is returned to the liver. ahajournals.org Unlike ACAT, LCAT can efficiently esterify both cholesterol and sitosterol. nih.gov

While the primary acyl donors for cholesterol esterification are long-chain fatty acids, the formation of cholesteryl acetate specifically involves the transfer of an acetyl group. Although less common physiologically compared to long-chain fatty acyl esters, cholesteryl acetate is a relevant compound in research contexts.

Intracellular Trafficking and Storage of Cholesteryl Esters in Experimental Models

Once synthesized, cholesteryl esters are trafficked and stored within cells in specialized organelles called lipid droplets. researchgate.netnih.gov These droplets consist of a neutral lipid core, primarily composed of triacylglycerols and cholesteryl esters, surrounded by a phospholipid monolayer and associated proteins. ahajournals.org

The movement of cholesterol and cholesteryl esters between different cellular compartments, such as the endoplasmic reticulum, plasma membrane, endosomes, and lipid droplets, is a complex and tightly regulated process. ahajournals.orgnih.gov When cellular cholesterol levels are high, the activity of ACAT is stimulated, leading to the esterification of excess cholesterol and its storage in lipid droplets. creative-proteomics.com Conversely, when cholesterol is needed by the cell, stored cholesteryl esters in lipid droplets can be hydrolyzed by neutral cholesterol ester hydrolase (nCEH) to release free cholesterol. ahajournals.org

Experimental models, including cultured cells and knockout mice, have been invaluable in dissecting the pathways of intracellular cholesterol trafficking. ahajournals.orgnih.gov For example, studies in cells have utilized radiolabeled precursors like ³H-acetate to trace the movement of newly synthesized cholesterol and cholesteryl esters between different organelles. nih.gov Research using mice lacking ACAT or LCAT has helped to elucidate the distinct roles of these enzymes in lipoprotein metabolism and atherosclerosis. mdpi.comahajournals.org The trafficking of cholesterol is also critical in steroidogenic tissues, where cholesterol is delivered to the mitochondria to serve as the precursor for steroid hormone synthesis. nih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cholesterol, acetate |

| Acetate |

| Acetyl-CoA |

| Acetoacetyl-CoA |

| β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) |

| Mevalonate |

| Isopentenyl pyrophosphate (IPP) |

| Dimethylallyl pyrophosphate (DMAPP) |

| Geranyl pyrophosphate (GPP) |

| Farnesyl pyrophosphate (FPP) |

| Squalene |

| 2,3-oxidosqualene |

| Lanosterol |

| Cholesterol |

| Cholesteryl ester |

| Sitosterol |

| Phosphatidylcholine (Lecithin) |

| Triacylglycerol |

| Pregnenolone |

| Ergosterol (B1671047) |

| Cycloartenol |

| Desmosterol |

| 7-dehydrodesmosterol |

| Lathosterol |

| Eburicoic acid |

| Zymosterol (B116435) |

| 14-norlanostadienol |

Biosynthesis and Metabolic Pathways Involving Cholesterol Acetate

Hydrolysis of Cholesteryl Esters by Esterases in Research Contexts

Cholesteryl esters, including cholesterol acetate, are subject to hydrolysis by a class of enzymes known as cholesterol esterases (CEases), which break them down into cholesterol and a fatty acid. worthington-biochem.comresearchgate.net This process is a critical aspect of cholesterol metabolism and has been a subject of extensive research.

In various research settings, the hydrolysis of cholesteryl esters is studied to understand lipid metabolism and its role in different physiological and pathological conditions. Adipose tissue, for instance, contains a neutral esterase that is highly active against cholesteryl oleate (B1233923) emulsions and can also effectively hydrolyze cholesteryl esters within native plasma high-density lipoproteins (HDL) and low-density lipoproteins (LDL). researchgate.netnih.gov Studies using rat adipose tissue homogenates have demonstrated significant hydrolysis of labeled cholesteryl esters in both HDL and LDL. researchgate.netnih.gov The activity of this enzyme is optimal at a neutral pH of 7. researchgate.netnih.gov

The source of the esterase can influence its substrate specificity. For example, a novel cholesterol esterase isolated from Pseudomonas aeruginosa demonstrated varying rates of hydrolysis for cholesteryl esters with different fatty acid chains. The order of hydrolysis from fastest to slowest was linoleate, oleate, stearate, palmitate, caprylate, myristate, laurate, caprate, caproate, butyrate, and finally, acetate. tandfonline.com This indicates a preference for longer-chain fatty acids over the short-chain acetate.

In rat liver studies, microsomal cholesterol esterase was found to hydrolyze cholesterol acetate much faster than cholesteryl butyrate, which in turn was hydrolyzed more rapidly than cholesteryl linoleate. oup.com This highlights the differential activity of esterases depending on the tissue and the specific cholesteryl ester substrate.

The process of cholesteryl ester hydrolysis is also integral to the mobilization of cholesterol from lipid droplets within cells like macrophages. Cholesteryl esters stored in these droplets undergo a continuous cycle of hydrolysis by a neutral cholesterol esterase (N-CEase) and re-esterification by acyl CoA:cholesterol acyltransferase (ACAT). ahajournals.org Understanding the regulation of N-CEase activity is crucial for comprehending how cells manage their cholesterol content. ahajournals.org

Table 1: Research Findings on the Hydrolysis of Cholesteryl Esters by Esterases

| Enzyme Source | Substrate(s) | Key Findings |

|---|---|---|

| Adipose Tissue | Cholesteryl oleate, HDL and LDL cholesteryl esters | Enzyme is effective at hydrolyzing esters in lipoproteins; optimal pH is 7. researchgate.netnih.gov |

| Pseudomonas aeruginosa | Various cholesteryl esters | Hydrolysis rate is dependent on the fatty acid chain length, with a preference for longer chains over acetate. tandfonline.com |

| Rat Liver Microsomes | Cholesterol acetate, butyrate, linoleate | Cholesterol acetate is hydrolyzed significantly faster than longer-chain cholesteryl esters. oup.com |

| Macrophages (N-CEase) | Cholesteryl esters in lipid droplets | Part of a cycle of hydrolysis and re-esterification that is key to cellular cholesterol mobilization. ahajournals.org |

Regulatory Mechanisms Governing Cholesterol and Cholesteryl Acetate Metabolism in Research Systems

The metabolism of cholesterol and its esters, such as cholesteryl acetate, is tightly controlled by intricate regulatory networks that operate at the levels of gene expression, protein activity, and feedback mechanisms. These systems ensure cellular cholesterol homeostasis, and their dysregulation is implicated in various diseases.

Gene Expression and Protein Regulation in Sterol Biosynthesis

A primary regulatory system for sterol biosynthesis involves the Sterol Regulatory Element-Binding Proteins (SREBPs). frontiersin.orgwikipathways.orgbiologists.com These are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. biologists.com In mammals, there are three main SREBP proteins: SREBP-1a, SREBP-1c, and SREBP-2. frontiersin.org While SREBP-1 proteins are more involved in fatty acid metabolism, SREBP-2 is the principal regulator of cholesterol biosynthesis. frontiersin.orgmdpi.com

When cellular sterol levels are low, SREBPs are transported from the endoplasmic reticulum to the Golgi apparatus, where they are cleaved by proteases to release an active N-terminal domain. biologists.comontosight.ai This active fragment then moves to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, activating their transcription. frontiersin.orgontosight.ai Genes regulated by SREBP-2 include those encoding key enzymes in the cholesterol biosynthetic pathway, such as HMG-CoA reductase and squalene synthase. frontiersin.orgmdpi.com

The activity of SREBPs is itself regulated by other proteins, notably the SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (Insig). SCAP acts as a sterol sensor; when sterol levels are high, SCAP binds to cholesterol, causing a conformational change that allows it to bind to Insig, which retains the SREBP-SCAP complex in the endoplasmic reticulum, thus preventing SREBP activation. biologists.comresearchgate.net

In addition to SREBPs, other transcription factors and regulatory proteins are involved in controlling sterol biosynthesis. In fungi, for example, the transcription factors Upc2 and Ecm22 are responsible for activating the expression of ergosterol biosynthesis genes in response to iron deficiency. csic.es In plants, the expression of sterol biosynthetic genes can be regulated by sterol intermediates and hormones. nih.gov For instance, in olive trees, the expression of genes like OeCYP51 and OeSMT2, which are involved in phytosterol biosynthesis, is upregulated during flower development, corresponding to an increase in cholesterol and other sterols. nih.gov

Table 2: Key Regulators of Sterol Biosynthesis

| Regulator | Function | Target Genes |

|---|---|---|

| SREBP-2 | Master transcriptional activator of cholesterol biosynthesis. frontiersin.orgmdpi.com | HMG-CoA reductase, squalene synthase, and other cholesterol synthesis enzymes. frontiersin.orgmdpi.com |

| SCAP | Sterol sensor that regulates SREBP transport. biologists.comontosight.ai | Indirectly regulates all SREBP-2 target genes. |

| Insig | Retains SREBP-SCAP complex in the ER when sterol levels are high. biologists.comresearchgate.net | Indirectly regulates all SREBP-2 target genes. |

| Upc2/Ecm22 (Fungi) | Transcriptional activators of ergosterol biosynthesis. csic.es | ERG genes. csic.es |

Feedback Mechanisms and Enzymatic Control of Cholesterol Ester Homeostasis

Cellular cholesterol ester homeostasis is maintained through a dynamic balance between the synthesis of cholesteryl esters by acyl-CoA:cholesterol acyltransferases (ACATs) and their hydrolysis by neutral cholesterol ester hydrolases (CEHs). nih.gov This balance is subject to sophisticated feedback regulation.

High levels of intracellular free cholesterol act as a feedback signal to suppress cholesterol synthesis and uptake. This is primarily achieved by inhibiting the activation of SREBP-2, as described above. mdpi.comunama.br Conversely, when cellular cholesterol levels are low, SREBP-2 is activated, leading to increased cholesterol production and uptake. ontosight.ai

The activity of ACAT, the enzyme responsible for esterifying cholesterol for storage, is also tightly regulated. creative-proteomics.com There are two main isoforms of ACAT: ACAT1, which is found in various tissues, and ACAT2, which is primarily located in the intestine and liver. nih.govahajournals.org The activity of ACAT is stimulated by the availability of its substrates, free cholesterol and fatty acyl-CoAs. Thus, an influx of cholesterol into the cell promotes its esterification and storage as cholesteryl esters. creative-proteomics.com

In contrast to the regulation of ACAT, studies in rats have shown that the activity of hepatic neutral CE hydrolase does not appear to change in response to variations in the need for hepatic free cholesterol. nih.gov When there is an increased demand for free cholesterol, such as for bile acid synthesis, ACAT activity is decreased, leading to reduced esterification, while CE hydrolase activity remains constant. nih.gov This suggests that in the liver, the regulation of cholesterol esterification via ACAT is the primary mechanism for controlling the balance between free and esterified cholesterol.

Nuclear receptors, such as the Liver X Receptors (LXRs) and the Farnesoid X Receptor (FXR), also play a significant role in cholesterol homeostasis by acting as sensors for cholesterol metabolites and bile acids, respectively. ahajournals.org Activation of these receptors triggers transcriptional programs that promote cholesterol efflux, transport, and catabolism, thereby providing another layer of feedback control. ahajournals.org

Biochemical and Cellular Roles of Cholesterol, Acetate in Experimental Contexts

Cholesteryl Acetate (B1210297) in Membrane Biology Research

The introduction of an acetate group to the 3β-hydroxyl of cholesterol modifies its polarity and steric profile, influencing its interactions within lipid bilayers and its role in the organization of membrane microdomains.

In experimental model systems, cholesteryl acetate's impact on the lipid bilayer is nuanced. While cholesterol is known to have a condensing and ordering effect on many phospholipid membranes, the bulkier and more nonpolar nature of the acetate ester alters this interaction. nstchemicals.com Cholesteryl acetate is more hydrophobic than free cholesterol, which affects its orientation and depth of insertion within the lipid bilayer. creative-proteomics.com This can lead to a less effective packing with phospholipids (B1166683) compared to cholesterol, potentially causing a smaller increase or even a decrease in membrane order and thickness, depending on the specific phospholipid composition and temperature. aklectures.comnih.gov

The effect of cholesterol and its esters is also dependent on the saturation of the phospholipid acyl chains. In membranes with saturated fatty acids, cholesterol generally increases fluidity by disrupting the tight packing. Conversely, in membranes with unsaturated fatty acids, it tends to decrease fluidity by filling in the gaps between the kinked chains. Cholesteryl acetate's influence would follow similar principles but be modulated by its different molecular shape.

| Property | Effect of Cholesterol | Postulated Effect of Cholesteryl Acetate | Rationale for Difference |

|---|---|---|---|

| Membrane Fluidity (Unsaturated Lipids) | Decreases | Less pronounced decrease | Bulky acetate group may hinder optimal packing with phospholipid tails. |

| Membrane Fluidity (Saturated Lipids) | Increases | Variable, potentially less increase | Altered geometry may be less effective at disrupting highly ordered chains. |

| Bilayer Thickness | Increases | Less pronounced increase | Less efficient packing and ordering of phospholipid acyl chains. |

| Lipid Packing | Increases (condensing effect) | Less pronounced increase | Steric hindrance from the acetate group. |

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that serve as platforms for cellular signaling. creative-proteomics.comnih.gov Cholesterol is a critical organizer of these domains, promoting the formation of a liquid-ordered (lo) phase that is more tightly packed than the surrounding liquid-disordered (ld) bilayer. nih.govnih.gov

The incorporation of cholesteryl acetate into these microdomains is an area of active research. nstchemicals.com Due to its increased hydrophobicity, it is expected to partition into the hydrophobic core of the membrane. However, the ester linkage prevents the crucial hydrogen bonding that the 3β-hydroxyl group of cholesterol forms with the polar headgroups of sphingolipids and phospholipids, which is vital for the stability of lipid rafts. nih.govresearchgate.net This suggests that cholesteryl acetate may be less effective than cholesterol at promoting and stabilizing lipid raft domains. creative-proteomics.com In experimental contexts, the introduction of cholesteryl acetate could potentially disrupt the fine-tuned organization of these microdomains, thereby modulating the signaling pathways that are dependent on them. creative-proteomics.comuni-freiburg.de

Contributions to Cellular Signaling and Homeostasis Research

Cholesteryl acetate can be used experimentally to manipulate cellular cholesterol levels and study the downstream effects on signaling and homeostasis.

When introduced to cells, cholesteryl acetate can be taken up and subsequently hydrolyzed by intracellular cholesterol esterases (hydrolases) to yield free cholesterol and acetate. creative-proteomics.comahajournals.org This process effectively increases the intracellular pool of free cholesterol. This approach allows researchers to bypass the normal cholesterol uptake pathways (like the LDL receptor pathway) and directly study the cellular responses to an increased cholesterol load.

The key enzymes in this process are neutral cholesterol ester hydrolases (nCEH), located in the cytoplasm and endosomes, and acid cholesterol ester hydrolases (aCEH), found in lysosomes. creative-proteomics.com The liberation of free cholesterol from cholesteryl acetate can trigger homeostatic responses, such as the downregulation of cholesterol synthesis and LDL receptor expression, and the activation of cholesterol esterification by acyl-CoA:cholesterol acyltransferase (ACAT) for storage in lipid droplets. creative-proteomics.comnih.gov

| Step | Description | Key Enzymes/Processes | Outcome |

|---|---|---|---|

| 1. Cellular Uptake | Cholesteryl acetate enters the cell, likely through passive diffusion across the plasma membrane. | Membrane transport | Increased intracellular concentration of cholesteryl acetate. |

| 2. Hydrolysis | Intracellular esterases cleave the ester bond. | Neutral and Acid Cholesterol Ester Hydrolases | Release of free cholesterol and acetate. |

| 3. Homeostatic Response | The cell senses the increase in free cholesterol. | SREBP pathway, ACAT activation | Inhibition of de novo synthesis, increased storage as cholesteryl esters. |

The increase in intracellular cholesterol resulting from cholesteryl acetate hydrolysis can have significant effects on signaling pathways. Many signaling proteins are sensitive to the cholesterol content of the membrane, particularly within lipid rafts. creative-proteomics.comdovepress.com By altering the cholesterol landscape, cholesteryl acetate can indirectly modulate the activity of these proteins. For instance, the accumulation of cholesteryl esters has been shown to suppress the production of certain cytokines in macrophages. nih.gov

Furthermore, cholesteryl esters themselves can interact with lipid-binding proteins. For example, Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters between lipoproteins in the plasma. hmdb.canih.gov While this is an extracellular process, the principles of lipid transfer can be studied using cholesteryl acetate in in vitro models. The acetate moiety would influence the binding affinity and transfer kinetics compared to other cholesteryl esters with longer fatty acid chains. nih.gov The acetate released from hydrolysis can also enter various metabolic pathways and potentially influence signaling through mechanisms related to cellular energy status or histone acetylation. nih.gov

Cholesteryl Acetate as a Biochemical Precursor or Intermediate

In experimental biochemistry, cholesteryl acetate, particularly when isotopically labeled, can serve as a tracer to follow the metabolic fate of its constituent parts. Acetate is the fundamental building block for the biosynthesis of cholesterol and fatty acids. nih.govnih.gov

By using radiolabeled cholesteryl acetate (e.g., with 3H or 14C in the acetate or cholesterol portion), researchers can track the distribution and incorporation of these molecules into various cellular components. acs.orgnih.govnih.gov For instance, if the acetate is labeled, its incorporation into newly synthesized fatty acids or its entry into the Krebs cycle can be monitored. nih.gov If the cholesterol backbone is labeled, its movement between organelles, its esterification and storage, or its conversion to other steroids or bile acids can be traced. nih.govbioscientifica.com This makes cholesteryl acetate a useful probe for studying the dynamics of lipid metabolism and transport. nstchemicals.com

Role in the Biosynthesis of Downstream Sterol Derivatives

Cholesteryl acetate, the esterified form of cholesterol, primarily functions as a storage and transport molecule rather than a direct biosynthetic precursor for downstream sterol derivatives such as steroid hormones and bile acids. nih.gov In steroidogenic tissues, the biosynthesis of steroid hormones commences with free cholesterol. nih.govjiwaji.edubritannica.com While plasma lipoproteins are a principal source of cholesterol for steroid synthesis, cholesterol can also be sourced from the hydrolysis of cholesteryl esters stored within intracellular lipid droplets. nih.gov This hydrolysis releases free cholesterol, which is then available to be transported into the mitochondria, a critical step for the initiation of steroidogenesis. nih.gov

The conversion of cholesterol to its esterified form, cholesteryl acetate, is a key process for managing cellular cholesterol levels and facilitating its transport. Enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) catalyze the esterification of cholesterol, allowing it to be packed into lipoproteins or stored in lipid droplets. qmul.ac.uk When required for the synthesis of other steroids, these esters must be hydrolyzed back to free cholesterol. For example, the production of all steroid hormones begins with the conversion of cholesterol to pregnenolone. nih.govyoutube.com Therefore, cholesteryl acetate serves as a crucial, albeit indirect, source of the foundational molecule for the vast array of steroid hormones.

Research findings have established the pathway from acetate to cholesterol, which then serves as the precursor for other steroids. britannica.comlibretexts.org Experimental tracer studies using labeled acetate have been fundamental in elucidating the steps of cholesterol biosynthesis. nih.gov This body of research underscores that while acetate is a fundamental building block for all sterols, its acetylated derivative, cholesteryl acetate, acts as a reservoir for the immediate precursor, free cholesterol.

Table 1: Key Enzymes in Cholesterol Esterification and Hydrolysis

| Enzyme | Function | Cellular Location | Role in Providing Precursor for Steroidogenesis |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | Catalyzes the formation of cholesteryl esters from cholesterol. qmul.ac.uk | Endoplasmic Reticulum | Indirect (involved in cholesterol storage) |

| Lecithin:cholesterol acyltransferase (LCAT) | Catalyzes the formation of cholesteryl esters in peripheral tissues. | Peripheral Tissues | Indirect (involved in cholesterol transport) |

| Cholesteryl ester hydrolase | Catalyzes the hydrolysis of cholesteryl esters to free cholesterol. nih.gov | Cytosol/Lipid Droplets | Direct (releases free cholesterol) |

Pathways of Zymosterol (B116435) in Cholesterol Biosynthesis

Zymosterol is a critical intermediate in the post-lanosterol pathway of cholesterol biosynthesis. wikipedia.orgnih.gov It is not "zymosterol acetate" that acts as an intermediate; rather, zymosterol itself is a key molecule in the conversion of lanosterol (B1674476) to cholesterol. The term "acetate" in this context refers to the fundamental two-carbon building block derived from acetyl-CoA, which is used to construct the entire cholesterol molecule, including intermediates like zymosterol. libretexts.orgnih.gov

The biosynthesis of cholesterol from lanosterol involves a series of enzymatic reactions, including demethylations, isomerizations, and reductions. nih.govacs.org Zymosterol is formed after the removal of three methyl groups from lanosterol. escholarship.org The pathway then proceeds through several steps to modify the sterol nucleus and side chain.

Experimental studies have utilized radiolabeled acetate to trace the biosynthetic pathway and identify intermediates. In cultured human fibroblasts, zymosterol can be well-labeled biosynthetically with radioactive acetate. nih.gov These experiments have shown that zymosterol is efficiently converted to cholesterol. nih.gov

The conversion of zymosterol to cholesterol can follow different routes, often referred to as the Bloch and the Kandutsch-Russell pathways. A key divergence in these pathways is the timing of the reduction of the double bond at the C24 position in the side chain. acs.org Enzymatic studies have shown that the Δ24(25)-double bond of zymosterol is reduced prior to the Δ5-desaturation step in one of the major routes. nih.govacs.org

Interestingly, while cholesterol synthesis occurs in the endoplasmic reticulum, studies have found that newly synthesized zymosterol rapidly moves to and accumulates in the plasma membrane. wikipedia.orgnih.govresearchgate.net This finding suggests a dynamic intracellular trafficking of sterol intermediates, where zymosterol may flux through the plasma membrane before being converted to cholesterol in the endoplasmic reticulum. nih.govresearchgate.net

Table 2: Key Steps in the Conversion of Zymosterol to Cholesterol

| Step | Intermediate(s) | Key Enzymatic Action | Cellular Location |

| Formation of Zymosterol | Lanosterol, T-MAS | Demethylation at C4 and C14. escholarship.org | Endoplasmic Reticulum |

| Isomerization | Zymosterol | Isomerization of the Δ8 double bond to Δ7. acs.org | Endoplasmic Reticulum |

| Desaturation | Lathosterol (Cholesta-7-en-3β-ol) | Introduction of a double bond at C5. | Endoplasmic Reticulum |

| Side Chain Reduction | 7-dehydrocholesterol or Desmosterol | Reduction of the Δ24 double bond (if present). acs.org | Endoplasmic Reticulum |

| Final Ring Reduction | 7-dehydrocholesterol | Reduction of the Δ7 double bond. | Endoplasmic Reticulum |

Synthetic Methodologies and Derivatization for Academic Research

Chemical Synthesis Approaches for Cholesteryl Acetate (B1210297)

The primary method for synthesizing cholesteryl acetate is through the esterification of cholesterol. This can be achieved using various acetylating agents and reaction conditions, with ongoing research focused on improving efficiency and stereoselectivity.

The most direct and common method for preparing cholesteryl acetate is the esterification of cholesterol's 3β-hydroxyl group. This reaction typically involves treating cholesterol with an acetylating agent. Acetic anhydride (B1165640) is a frequently used reagent for this purpose. The reaction can be carried out by refluxing cholesterol with acetic anhydride. youtube.com One procedure involves heating a mixture of cholesterol and acetic anhydride, which initially forms a melt and then a clear yellow solution upon reaching reflux temperature. youtube.com After the reaction, the mixture is cooled, often in an ice bath, and the product is precipitated. youtube.com Methanol is commonly used to wash the crude product. youtube.com Recrystallization from a solvent like acetone (B3395972) is then employed to purify the cholesteryl acetate, yielding a fluffy white powder. youtube.com

Another approach involves the use of acetic acid in conjunction with acetic anhydride. fsu.edu The acetylation serves to protect the alcohol group from participating in unwanted side reactions during further chemical modifications at other sites of the cholesterol molecule, such as the alkene. youtube.com The purity of the resulting cholesteryl acetate can be assessed by techniques like thin-layer chromatography (TLC) and melting point determination. youtube.com For instance, the literature melting point of cholesteryl acetate is reported to be between 112-114°C. youtube.com

The reaction progress and purity can also be monitored using polarimetry, as both cholesterol and cholesteryl acetate are chiral and optically active. youtube.com

Table 1: Common Acetylating Agents and Conditions for Cholesteryl Acetate Synthesis

| Acetylating Agent | Reaction Conditions | Purification Method | Reference |

| Acetic Anhydride | Reflux for 1 hour | Precipitation with methanol, recrystallization from acetone | youtube.com |

| Acetic Acid and Acetic Anhydride | Heating | Not specified | fsu.edu |

Achieving stereoselectivity is crucial in the synthesis of cholesterol derivatives to ensure the desired biological or material properties. Research in this area focuses on directing reactions to specific positions and controlling the stereochemical outcome. For instance, methods have been developed for the stereoselective hydration of the double bond in cholesteryl acetate, yielding a single diastereoisomer of the hydrated product. orgsyn.orgorgsyn.org This type of method is valuable for late-stage functionalization and in the total synthesis of natural products. orgsyn.orgorgsyn.org

One reported method involves an iron-catalyzed anaerobic Mukaiyama-type hydration of the alkene in cholesteryl acetate. orgsyn.org This process utilizes a metal hydride that is formed in situ. orgsyn.orgorgsyn.org This method has been shown to be highly diastereoselective for rigid systems like cholesteryl acetate. orgsyn.orgorgsyn.org

Furthermore, stereoselective allylic oxidation of cholesteryl acetate derivatives has been explored. For example, the oxidation of 24-methylene-cholesteryl acetate can selectively yield 24-methylene-7-keto-cholesteryl acetate without significant side reactions at the other double bond. capes.gov.br This selective oxidation is a key step in the stereospecific synthesis of certain cytotoxic dihydroxylated sterols. capes.gov.br

Preparation of Isotopic Analogs for Tracer Studies

Isotopically labeled cholesteryl acetate is an invaluable tool for metabolic research, allowing scientists to trace its fate in biological systems. Both radioactive and stable isotopes are incorporated into the molecule for these studies.

Carbon-14 (B1195169) (¹⁴C) and Carbon-13 (¹³C) are commonly used isotopes for labeling cholesteryl acetate to study cholesterol metabolism and biosynthesis.

¹⁴C-Labeled Cholesteryl Acetate: Studies have utilized [¹⁴C]acetate to investigate the synthesis of lipids, including cholesteryl esters, in various biological contexts. For example, research on atherosclerotic rabbit intima has shown that ¹⁴C-labeled acetate is readily incorporated into the lipid fraction, with a significant portion of the label found in cholesterol ester fatty acids. ahajournals.orgahajournals.org These studies help to understand the origin of lipids in atherosclerotic lesions. ahajournals.org In such experiments, isolated foam cells from these lesions also incorporate [¹⁴C]acetate into cholesterol esters. ahajournals.orgahajournals.org The rate of incorporation of [¹⁴C]acetate into sterols has been compared with other labeled precursors to assess the accuracy of synthesis rate measurements in extrahepatic tissues. nih.gov

¹³C-Labeled Cholesteryl Acetate: The synthesis of ¹³C-labeled cholesteryl acetate allows for non-radioactive tracer studies, often analyzed by mass spectrometry. A method for synthesizing cholesterol-3,4-¹³C₂ has been reported, starting from phenyl acetate-1,2-¹³C₂ and 4-cholesten-3-one. xml-journal.net The process involves several steps, including a ring-opening oxidation, a ring-closure to form a carbonyl intermediate, and an acetylation reaction with the labeled phenyl acetate. xml-journal.net The final product is obtained after carbon ring reconstruction, esterification, and reduction. xml-journal.net The resulting cholesterol-3,4-¹³C₂ can serve as a stable isotope internal standard in clinical mass spectrometry. xml-journal.net

Another approach exploits the metabolism of S. cerevisiae to produce ¹³C-enriched cholesterol from ¹³C-acetate. acs.org This biosynthetic method can lead to a high percentage of ¹³C enrichment in the cholesterol molecule. acs.org The isotopomer distribution of ¹³C-labeled cholesterol, synthesized from ¹³C-labeled precursors like acetate, can be analyzed using gas chromatography-mass spectrometry (GC-MS) to provide insights into cholesterol synthesis pathways. researchgate.netnih.gov

Table 2: Research Applications of Carbon-Labeled Cholesteryl Acetate

| Isotope | Labeled Precursor | Research Focus | Key Findings | Reference(s) |

| ¹⁴C | [¹⁴C]acetate | Lipid synthesis in atherosclerotic intima | Acetate is readily incorporated into cholesterol ester fatty acids. | ahajournals.orgahajournals.org |

| ¹⁴C | [¹⁴C]acetate | Cholesterol synthesis rates in extrahepatic tissues | [¹⁴C]acetate incorporation rates can vary significantly compared to other precursors. | nih.gov |

| ¹³C | Phenyl acetate-1,2-¹³C₂ | Synthesis of stable isotope internal standards | Successful synthesis of cholesterol-3,4-¹³C₂ for clinical mass spectrometry. | xml-journal.net |

| ¹³C | [¹³C]acetate | In vivo cholesterogenesis | Correlation between cholesterolemia and hepatic cholesterol synthesis. | nih.gov |

| ¹³C | [¹³C]acetate | Biosynthesis in S. cerevisiae | Efficient production of highly ¹³C-enriched cholesterol. | acs.org |

Deuterium (B1214612) (²H) labeling is another powerful technique for studying the metabolism of cholesteryl acetate. Deuterated analogs can be synthesized and used as internal standards for mass spectrometry-based quantification or in metabolic flux analysis. researchgate.net

One synthetic strategy for preparing [6,7,7-²H₃]cholesterol involves starting with a Δ⁵-sterol, preparing a 6-oxo-3α,5α-cyclosteroid intermediate, and then introducing deuterium through base exchange with deuterium oxide and reduction with sodium borodeuteride. nih.gov This labeled cholesterol can then be used in metabolic studies, for example, to investigate its conversion to other sterols by organisms like the alga Ochromonas malhamensis. nih.gov

Deuterium-labeled cholesteryl neoglycolipids have also been synthesized for incorporation into liposomes. researchgate.net In these derivatives, deuterium can be placed in the spacer arm connecting the cholesterol residue to a sugar moiety or directly on the sugar headgroup. researchgate.net These labeled compounds are crucial for quantitative studies using mass spectrometry and for metabolic investigations in both in vitro and in vivo systems. researchgate.net

The use of deuterated water (D₂O) is another approach for studying biosynthetic pathways, including cholesterol synthesis, non-invasively. edpsciences.org Deuterium from D₂O can be incorporated into cholesterol, and its enrichment can be measured to determine synthesis rates. edpsciences.org Furthermore, site-specific deuterium labeling of sterols has been instrumental in elucidating the stereochemistry of enzymatic reactions involved in cholesterol metabolism. researchgate.netarkat-usa.org

Design and Synthesis of Novel Cholesteryl Acetate Derivatives

Researchers are continuously designing and synthesizing novel derivatives of cholesteryl acetate to explore new applications in materials science and medicine. These derivatives often involve modifying the cholesterol backbone or attaching various functional groups.

For example, a cholesterol derivative (CSA) has been synthesized for use as a stabilizer in gel emulsions. mdpi.com This derivative was capable of gelling a variety of organic solvents. mdpi.com Other research has focused on creating cholesterol-based compounds with potential pesticidal activities by introducing cinnamic acid-like fragments at the C-7 position of cholesterol. semanticscholar.org

The synthesis of cholesterol-based thiourea (B124793) derivatives has also been reported. iosrjournals.org These compounds are created by reacting cholesterol chloroformate with different thioureas. iosrjournals.org The resulting derivatives, characterized by techniques like NMR and mass spectrometry, are being investigated for their potential biological and pharmaceutical properties. iosrjournals.org

Furthermore, cholesterol derivatives have been conjugated with other molecules, such as polyethylene (B3416737) glycol (PEG) and arginine, to create new materials for drug delivery and other biomedical applications. mdpi.comnih.gov For instance, a cholesterol-arginine ester conjugate has been synthesized for the preparation of cationic liposomes. mdpi.comnih.gov The synthesis of these complex derivatives often involves multi-step reactions, including esterification, amidation, and the use of protecting groups. mdpi.comnih.govnih.gov

Table 3: Examples of Novel Cholesteryl Acetate Derivatives and Their Applications

| Derivative Type | Synthetic Approach | Potential Application | Reference(s) |

| Gel Stabilizer (CSA) | Reaction with 1,3-propanediamine and triethylamine | Stabilizer for gel emulsions | mdpi.com |

| Cinnamic Acid Esters | Esterification at the C-7 position | Agrochemicals | semanticscholar.org |

| Thiourea Derivatives | Reaction of cholesterol chloroformate with thioureas | Biological and pharmaceutical agents | iosrjournals.org |

| Polyethylene Glycol (PEG) Conjugates | Esterification with PEG derivatives | Drug delivery, biomaterials | mdpi.com |

| Arginine Conjugates | N-amidation with L-arginine ethyl ester | Cationic liposomes for drug delivery | mdpi.comnih.gov |

Preparation of Functionalized Probes for Bioimaging and Mechanistic Studies

The synthesis of functionalized cholesteryl acetate probes is a significant area of research, aimed at visualizing and understanding the role of cholesterol in cellular environments. These probes are often designed to mimic cholesterol's behavior while carrying a reporter group, such as a fluorophore, for detection.

A common strategy involves the modification of the cholesterol backbone. For instance, researchers have synthesized intrinsically fluorescent cholesterol analogs by introducing conjugated double bonds into the sterol ring system. nih.gov This approach, starting from 7-dehydrocholesterol, involves protecting the hydroxyl group as an acetate, followed by dehydrogenation to create a fluorescent core. nih.gov The resulting probes can be used in live-cell imaging to study cholesterol trafficking and its role in membrane organization. nih.gov

Another approach is to attach a fluorescent dye to the cholesterol molecule. For example, fluorescein (B123965) has been used as a hydrophilic head group in phospholipid-mimicking probes, which can be synthesized by reacting 5-aminofluorescein (B15267) with a lipid tail precursor. frontiersin.org While not directly starting from cholesteryl acetate, the principle of attaching a fluorescent moiety to a lipid structure is a cornerstone of bioimaging probe design. Similarly, carbon dots have been functionalized with molecules like digitonin, which selectively binds to cholesterol, to create probes for imaging cholesterol-rich plaques in tissues. researchgate.net

For mechanistic studies, non-fluorescent modifications are also employed. The synthesis of cyclopropa frontiersin.orgnih.govcholestanes and difluorocholestanes from 3β-acetoxy-5α-cholest-5-en-7-one demonstrates how cholesteryl acetate derivatives can be used to probe enzymatic mechanisms, such as those of cholesterol 7α-hydroxylase. psu.edu These modifications are designed to act as specific inhibitors or to report on radical intermediates in enzyme-catalyzed reactions. psu.edu

Table 1: Examples of Synthetic Strategies for Bioimaging and Mechanistic Probes

| Starting Material | Synthetic Approach | Final Product Type | Research Application |

| 7-Dehydrocholesterol | Acetate protection, dehydrogenation | Intrinsically fluorescent cholesterol analog | Live-cell imaging of sterol transport nih.gov |

| 5-Aminofluorescein & Lipid Precursor | Condensation reaction | Phospholipid-mimicking fluorescent probe | Cellular bioimaging frontiersin.org |

| Carbon Dots & Digitonin | Conjugation | Cholesterol-binding fluorescent nanoprobe | Imaging of atherosclerotic plaques researchgate.net |

| 3β-Acetoxy-5α-cholest-5-en-7-one | Multi-step synthesis involving cyclopropanation or fluorination | Cyclopropa frontiersin.orgnih.govcholestanes, Difluorocholestanes | Probing enzyme mechanisms psu.edu |

Synthesis of Cholesteryl Acetate Conjugates for Delivery Systems in Research

In the realm of drug delivery research, cholesteryl acetate serves as a lipophilic anchor to enhance the delivery of therapeutic agents to specific cells or tissues. The conjugation of drugs or targeting ligands to cholesterol can improve their bioavailability, stability, and cellular uptake. nih.govnih.gov

A prevalent method for creating these conjugates involves the use of cholesteryl chloroformate. This reactive intermediate allows for the attachment of various molecules, such as drugs or polyethylene glycol (PEG) chains, through the formation of carbamate (B1207046) or ester linkages. mdpi.commdpi.com For example, the anticancer drug doxorubicin (B1662922) has been conjugated to cholesterol using cholesteryl chloroformate to create a nanoprodrug with enhanced efficacy. mdpi.com Similarly, the synthesis of cholesterol-arginine ester conjugates for cationic liposomes has been achieved through the N-amidation of L-arginine ethyl ester with cholesteryl chloroformate. mdpi.comnih.gov

To circumvent the instability and high reactivity of cholesteryl chloroformate, researchers have developed alternative methods. One such approach utilizes cholesteryl-4-nitrophenolate as a more stable activated ester for coupling with drugs like doxorubicin. mdpi.com

The synthesis of Chol-PEG-peptide conjugates is another critical area of research for developing targeted delivery systems. acs.org These conjugates often utilize a multi-step process starting with the tosylation of cholesterol, followed by reaction with a PEG linker, and subsequent conjugation to a targeting peptide, such as cyclo-(RGDfK), which specifically binds to integrin receptors often overexpressed in cancer cells. acs.org These systems can be incorporated into lipid nanoparticles or liposomes to improve drug delivery to tumor sites. nih.govdrug-dev.com

Table 2: Synthetic Routes for Cholesteryl Acetate Conjugates in Delivery Systems

| Cholesterol Derivative | Conjugated Moiety | Linkage Type | Research Application |

| Cholesteryl Chloroformate | Doxorubicin | Carbamate | Anticancer drug delivery mdpi.com |

| Cholesteryl Chloroformate | L-arginine ethyl ester | Amide | Cationic liposomes for gene delivery mdpi.comnih.gov |

| Cholesteryl-4-nitrophenolate | Doxorubicin | Carbamate | Controlled synthesis of drug conjugates mdpi.com |

| Cholesteryl p-toluenesulfonate | Polyethylene Glycol (PEG) and RGD peptide | Ether, Carbamate | Targeted drug delivery to integrin-expressing cells acs.org |

| Cholesteryl Chloroformate | 5-Fluorouracil | - | Targeted cancer therapy nih.gov |

Analytical and Characterization Methodologies in Academic Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of cholesterol, acetate (B1210297) from other lipids prior to detection and quantification. The choice of chromatographic technique depends on the specific research question, the complexity of the sample, and the required level of resolution.

Gas chromatography (GC) is a well-established and robust technique for the analysis of sterols, including cholesterol and its esters. mdpi.com For GC analysis, sterols are often derivatized to increase their volatility and improve peak shape. aocs.org While silylation to form trimethylsilyl (B98337) (TMS) ethers is common, acetylation to form sterol acetates is also a utilized method. aocs.orgspringernature.com The separation is typically performed on a capillary column, and detection is commonly achieved using a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net

One study validated a capillary GC method for determining major sterols in edible oils and fats. researchgate.net In this research, cholesterol acetate was used as a spike, and the method demonstrated an average recovery of 101±3%, indicating high accuracy. researchgate.net However, analysts must be aware of potential challenges, such as the on-column decomposition of sterol acetates, which can lead to underestimation. researchgate.net Repeated injections of a cholesterol standard may be necessary to passivate active sites within the GC system and achieve stable, reproducible results. researchgate.net

Key GC Parameters for Sterol Analysis:

| Parameter | Typical Setting |

|---|---|

| Injection | Split (ratios from 1:15 to 1:100) |

| Injector Temperature | 250°C - 300°C |

| Column | HP-5MS (30 m × 0.25 mm × 0.25 μm) or similar |

| Oven Temperature Program | Isocratic or temperature-programmed (e.g., initial 60°C, ramped to 315°C) |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280°C - 325°C |

Table based on data from multiple sources. aocs.orgfrontiersin.org

High-performance liquid chromatography (HPLC) is a versatile technique for profiling complex lipid mixtures, including cholesteryl esters. nih.gov Reversed-phase (RP) HPLC is commonly employed, where separation is based on the hydrophobicity of the lipid molecules. mdpi.com This allows for the separation of different classes of lipids, such as free cholesterol, cholesteryl esters, and triglycerides. upce.cz

A typical HPLC setup for lipid analysis involves a C18 column and a mobile phase gradient consisting of an aqueous component and an organic solvent mixture, such as acetonitrile (B52724) and isopropanol. upce.czresearchgate.net Detection can be achieved using various detectors, including UV detectors (as cholesterol, acetate has a weak chromophore), evaporative light scattering detectors (ELSD), or, most powerfully, mass spectrometry. upce.cznih.gov HPLC methods are crucial for separating cholesteryl esters from other isobaric lipid species (molecules with the same mass), which can interfere with direct mass spectrometry analysis. nih.gov

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). eag.com This results in substantially higher separation efficiency, improved resolution, and faster analysis times. eag.comamericanpharmaceuticalreview.com These advantages are particularly beneficial for lipidomics, where researchers aim to resolve a vast number of lipid species in a single analytical run. chromatographyonline.com

In the context of this compound analysis, UHPLC coupled with mass spectrometry (UHPLC-MS) provides a powerful platform for high-throughput quantification. phcog.com The enhanced resolution allows for better separation of closely related cholesteryl ester species and their isomers. A typical UHPLC method for lipidomics might use a C18 column with a gradient of acetonitrile and water, achieving separation of major lipid classes, including cholesteryl esters, in a matter of minutes. chromatographyonline.comuchile.cl

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of lipids like this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing structural information and enabling precise measurement.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of lipids, including cholesteryl esters. biorxiv.org In ESI-MS, cholesteryl esters typically form adducts with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) ions in the positive ion mode. nih.govnih.gov Tandem mass spectrometry (MS/MS) is then used for structural elucidation and specific quantification.

A key diagnostic fragmentation for cholesteryl esters, including this compound, is the neutral loss of the cholesterol backbone. When ammoniated adducts are subjected to collision-induced dissociation, they generate a characteristic product ion at m/z 369, which corresponds to the dehydrated cholesterol moiety [cholesterol - H₂O + H]⁺. nih.govnih.govresearchgate.net This specific fragmentation allows for the targeted detection of all cholesteryl esters in a complex mixture using precursor ion or neutral loss scanning modes. For instance, a method was developed to quantify both free cholesterol and cholesteryl esters by first converting free cholesterol to this compound (CE 2:0) via derivatization. nih.gov This allowed for the parallel analysis of all species by monitoring the m/z 369 fragment. nih.gov

Common Adducts and Fragments in ESI-MS of Cholesteryl Esters:

| Analyte Class | Adduct Ion | Key Fragment Ion (m/z) | Fragmentation Description |

|---|---|---|---|

| Cholesteryl Esters | [M+NH₄]⁺ | 369 | Neutral loss of the fatty acid and ammonia |

| Cholesteryl Esters | [M+Na]⁺ | Varies | Neutral loss of the cholestane (B1235564) moiety (368.5 Da) |

Table based on data from multiple sources. nih.govnih.gov

The coupling of gas chromatography with mass spectrometry (GC-MS) combines the excellent separation power of GC with the sensitive and specific detection capabilities of MS. nih.gov This is a gold-standard method for the analysis of sterols. nih.gov After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). nih.gov

The resulting mass spectra contain a wealth of structural information. For underivatized cholesterol, a characteristic molecular ion (M⁺) at m/z 386 and a prominent fragment from the loss of a water molecule at m/z 368 are observed. When analyzing this compound, the mass spectrum will reflect the structure of the acetate ester. Derivatization of sterols to their trimethylsilyl (TMS) ethers is also very common in GC-MS analysis, as it produces characteristic and stable fragments that aid in identification and quantification. frontiersin.orgnih.gov GC-MS protocols have been developed for comprehensive sterol profiling, allowing for the unambiguous identification of numerous sterol intermediates based on their retention times and mass spectra. nih.govresearchgate.net

Accelerator Mass Spectrometry (AMS) for High-Sensitivity Tracer Analysis

Accelerator Mass Spectrometry (AMS) stands out for its exceptional sensitivity in detecting long-lived radioisotopes like carbon-14 (B1195169) (¹⁴C), making it an invaluable tool for tracer studies in metabolic research. tno-pharma.comtno-pharma.com When this compound is synthesized from ¹⁴C-labeled precursors, such as [¹⁴C]-acetate, AMS can track its metabolic journey with unparalleled precision. tno-pharma.com This technique is sensitive enough to measure minute quantities of the labeled compound, often at the picogram per milliliter level, which is a significant advantage over less sensitive methods. researchgate.net

In studies of de novo lipogenesis, a microtracer dose of ¹⁴C-acetate is administered, and the subsequent incorporation of the ¹⁴C label into various lipids, including cholesterol and its esters, is quantified by AMS. tno-pharma.comtno-pharma.com This allows researchers to measure the flux through metabolic pathways without disturbing the system with large amounts of precursor material. tno-pharma.com Research has demonstrated the incorporation of ¹⁴C from acetate into the cholesterol fraction, confirming that AMS can be applied to analyze new cholesterol synthesis. tno-pharma.com

Furthermore, AMS is used in environmental and oceanographic studies to determine the radiocarbon age of specific biomarkers, including sterol derivatives. semanticscholar.orgcopernicus.org In this context, cholesterol is derivatized to this compound to make it suitable for analysis, and its ¹⁴C content is measured to trace the origins and transport of organic carbon in marine ecosystems. semanticscholar.orgcopernicus.org

Spectroscopic and Other Analytical Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of each proton (¹H) and carbon (¹³C) atom in the molecule, confirming its identity and stereochemistry. nih.govhuji.ac.il

The ¹H-NMR spectrum of this compound presents complex, overlapping multiplets, making a complete assignment from the 1D spectrum alone challenging. huji.ac.il However, key signals can be provisionally identified. For instance, the vinyl proton (H6) typically appears as a multiplet around 5.37 ppm, the proton at the ester-bearing carbon (H3) is found around 4.60 ppm, and the methyl protons of the acetate group (H29) resonate as a singlet near 2.03 ppm. huji.ac.il

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for resolving ambiguities and achieving a full structural assignment. huji.ac.ilresearchgate.net These methods reveal correlations between neighboring protons (COSY) and between protons and their directly attached or more distant carbons (HSQC/HMBC), allowing for a step-by-step mapping of the molecule's intricate steroid core and side chain. huji.ac.il The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon of the acetate group at approximately 170.60 ppm. huji.ac.il

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table provides a selection of key assignments and is not exhaustive due to the complexity of the full spectrum. Data compiled from multiple research sources. huji.ac.il

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3 | ~4.60 (m) | ~74.2 |

| 6 | ~5.37 (m) | ~122.8 |

| 18 | ~0.68 (s) | ~11.84 |

| 19 | ~1.02 (s) | ~19.29 |

| 21 | ~0.91 (d) | ~18.70 |

| 26/27 | ~0.86 (d) | ~22.54 / ~22.80 |

| 28 (C=O) | --- | ~170.60 |

| 29 (CH₃) | ~2.03 (s) | ~21.4 |

s = singlet, d = doublet, m = multiplet

Radiometric assays are widely used for the sensitive detection and quantification of this compound when it has been labeled with a radioisotope, typically carbon-14 (¹⁴C) or tritium (B154650) (³H). nih.govpnas.org These assays rely on the principle of liquid scintillation counting, where the energy from the decay of the radioisotope is converted into light, which is then detected by a photomultiplier tube. nih.govfrontiersin.org

In metabolic studies, cells or organisms can be incubated with radiolabeled precursors like [¹⁴C]-acetate or [¹⁴C]-cholesterol. csic.esnih.gov The incorporation of the label into this compound and other lipids can then be measured. After extraction of the lipids, the fraction containing cholesteryl esters is separated, often by thin-layer chromatography (TLC), and the radioactivity is quantified using a liquid scintillation analyzer. pnas.orgcsic.es This method allows researchers to study the dynamics of cholesterol esterification and transport. nih.govcsic.es

Scintillation proximity assays (SPA) represent an advanced application of this technology for studying lipid trafficking in living cells. nih.gov In this method, scintillant-containing microspheres are taken up by cells into lysosomes. When a ³H-labeled molecule like cholesterol comes within the short range of the β-particle's path, it excites the scintillant, producing a measurable light signal. This allows for the real-time analysis of cholesterol transport to and from these organelles. nih.gov

Enzymatic assays are a cornerstone for the quantification of total cholesterol and for studying the activity of enzymes that metabolize cholesteryl esters. nih.gov this compound serves as a substrate in these assays for cholesterol esterase (CE), an enzyme that hydrolyzes cholesteryl esters into free cholesterol and a fatty acid. worthington-biochem.comsigmaaldrich.com

For the determination of total cholesterol, a sample is treated with cholesterol esterase to hydrolyze all cholesteryl esters, including this compound, into free cholesterol. nih.gov The resulting total free cholesterol is then oxidized by a second enzyme, cholesterol oxidase, in a reaction that produces hydrogen peroxide. nih.govworthington-biochem.com This hydrogen peroxide is subsequently used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product, which can be measured spectrophotometrically or fluorometrically. nih.govworthington-biochem.comtandfonline.com The intensity of the signal is directly proportional to the total cholesterol concentration in the original sample.

These coupled enzyme reactions are also employed to study the kinetics of cholesterol esterase itself. worthington-biochem.comtandfonline.com By providing this compound as the substrate, the rate of its hydrolysis can be monitored by measuring the appearance of the final colored product over time. worthington-biochem.com Such assays are crucial for characterizing the enzyme's activity, determining substrate specificity, and screening for inhibitors. sigmaaldrich.comtandfonline.com Studies have shown that cholesterol esterases from different sources exhibit varying efficiencies in hydrolyzing different cholesteryl esters, with this compound generally being a less preferred substrate compared to esters with long-chain fatty acids. sigmaaldrich.comtandfonline.com

Advanced Experimental Research Applications of Cholesterol, Acetate

In Vitro Model Systems for Lipid and Membrane Research

In controlled laboratory settings, cholesteryl acetate (B1210297) is a key component in constructing model systems that replicate biological membranes and cellular environments. These models allow for the detailed study of molecular interactions and metabolic pathways.

Artificial lipid bilayers and liposomes are fundamental tools in membrane research, providing simplified and controlled environments to study the complex dynamics of cell membranes. wikipedia.orgresearchgate.net Liposomes are microscopic vesicles composed of at least one lipid bilayer, which can be used to deliver both hydrophilic and hydrophobic compounds. wikipedia.orgresearchgate.net Cholesteryl acetate, as a stable derivative of cholesterol, is frequently incorporated into these synthetic membranes. nstchemicals.com

The inclusion of cholesterol and its esters is crucial for modulating the physical properties of the bilayer. It influences membrane fluidity, permeability, and mechanical stability. nstchemicals.commdpi.com Specifically, cholesterol increases the packing and ordering of phospholipids (B1166683), which enhances the rigidity of the membrane and improves liposome (B1194612) stability. researchgate.netresearchgate.net This effect is critical in research aiming to understand how cholesterol maintains membrane integrity and in the development of stable liposomes for drug delivery applications. researchgate.net

Researchers also use cholesteryl acetate in these models to study its specific interactions with other molecules. For example, studies have examined how the presence of cholesterol in liposome membranes is essential for the binding and pore-forming mechanism of bacterial toxins like Listeriolysin O. portlandpress.com Furthermore, these model systems are used to investigate the thermal properties of membranes and how cholesterol derivatives can alter phase transitions in the lipid bilayer. researchgate.net

To understand biochemical processes within the complex architecture of a cell, researchers often use cellular and subcellular fractions. This technique involves breaking open cells and separating their components—such as the endoplasmic reticulum, mitochondria, and plasma membrane—to study metabolic activities in a more isolated context. psu.edu

Cholesteryl acetate and its metabolic precursor, acetate, are central to studies using these fractions. For instance, research on aortic tissue from animal models has utilized microsomal fractions to investigate the enzymes responsible for cholesteryl ester formation, such as fatty acyl CoA:cholesterol acyltransferase (ACAT). ahajournals.org These studies demonstrated increased activity of this enzyme system in atherosclerotic tissue, providing insight into the pathogenesis of the disease. ahajournals.org

Similarly, isotopically labeled acetate (e.g., ¹⁴C-acetate or ³H-acetate) is frequently used as a tracer to follow the synthesis of cholesterol and cholesteryl esters in tissue homogenates and cell fractions. psu.edusemanticscholar.orgahajournals.org Studies on fibroblasts and arterial intima have used labeled acetate to show that newly synthesized lipids, particularly phospholipids and cholesteryl esters, are actively produced within these cells. semanticscholar.orgahajournals.org By analyzing the distribution of the label among different subcellular compartments, such as the endoplasmic reticulum and plasma membrane, scientists can trace the intracellular transport pathways of newly synthesized cholesterol. psu.edu

Table 1: Examples of Subcellular Fractionation Studies in Lipid Metabolism

| Biological System | Subcellular Fraction | Research Focus | Key Findings | Reference |

|---|---|---|---|---|

| Rabbit & Rhesus Monkey Aorta | Microsomal & Supernatant Fractions | Cholesteryl ester synthesis | Identified and characterized two enzyme systems for esterification; activity increased in atherosclerotic tissue. | ahajournals.org |

| Rabbit Atherosclerotic Intima | Isolated Foam Cells | Lipid synthesis from acetate | Foam cells actively incorporate acetate into cholesteryl esters and phospholipids. | ahajournals.org |

| Chinese Hamster Ovary (CHO) Cells | Endoplasmic Reticulum, Plasma Membrane | Intracellular cholesterol transport | Traced the movement of newly synthesized cholesterol from the ER to the plasma membrane using labeled acetate. | psu.edu |

| Niemann-Pick Type C Fibroblasts | Lysosomes, Plasma Membrane | Transport of LDL-derived cholesterol | Demonstrated a defect in the movement of cholesterol from lysosomes to other membranes. | semanticscholar.org |

Cholesteryl acetate is employed as a molecular probe to study the interactions between cholesterol and other biological molecules, such as proteins, lipids, and small organic compounds. smolecule.com The 3-hydroxy group of cholesterol is a key site for hydrogen bond interactions with molecules like phospholipids in membranes. mdpi.com